(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone
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Overview
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by the presence of a thieno[2,3-c]pyridine core linked to a naphthalene moiety through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting amino ketones are then reacted with ethylene glycol under acid catalysis conditions, using para-toluenesulfonic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine .
Comparison with Similar Compounds
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(3-Pyridinyl)-2-propanone: A simpler compound with a pyridine ring and a ketone group.
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is unique due to its combination of a thienopyridine core and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
914644-39-6 |
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Molecular Formula |
C18H12N2OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H12N2OS/c19-18-16(14-8-9-20-10-15(14)22-18)17(21)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,19H2 |
InChI Key |
TUTMICDPPNZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(SC4=C3C=CN=C4)N |
Origin of Product |
United States |
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